Jak-IN-20

Catalog No.
S12905541
CAS No.
M.F
C28H30FN7O2
M. Wt
515.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jak-IN-20

Product Name

Jak-IN-20

IUPAC Name

N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C28H30FN7O2

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34)

InChI Key

OJWUERASKIACOC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F

Jak-IN-20 is a selective inhibitor of Janus kinase 1, a member of the Janus kinase family involved in mediating cytokine signaling through the JAK-STAT pathway. This compound has gained attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers. Janus kinases, including Jak-IN-20, play a crucial role in transducing signals from various cytokine receptors, which are essential for immune response regulation.

Typical of small-molecule inhibitors. Its interactions primarily involve binding to the ATP-binding site of Janus kinase 1, leading to inhibition of its kinase activity. The compound exhibits hydrophobic interactions and hydrogen bonding with specific amino acid residues in the active site, which is critical for its inhibitory function. Key residues involved in these interactions include Leu959 and Glu957, which are crucial for selective inhibition .

Jak-IN-20 has demonstrated potent biological activity as a selective inhibitor of Janus kinase 1. It effectively blocks the phosphorylation of downstream signaling proteins, thereby disrupting the JAK-STAT signaling pathway. This inhibition can lead to decreased expression of pro-inflammatory cytokines and modulation of immune responses. The compound's selectivity for Janus kinase 1 over other kinases in the JAK family enhances its therapeutic potential by minimizing off-target effects .

The synthesis of Jak-IN-20 typically involves multi-step organic reactions that include:

  • Formation of key intermediates: Utilizing reactions such as amination and acylation to build the core structure.
  • Cyclization: Employing cyclization techniques to create the azetidine or cyclobutane derivatives that are characteristic of Jak-IN-20.
  • Purification: Final purification steps often include recrystallization or chromatography to isolate the pure compound .

These methods ensure that Jak-IN-20 maintains its structural integrity and biological activity.

Jak-IN-20 is primarily explored for its applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis. Additionally, it is being investigated for potential use in oncology, particularly in cancers where Janus kinase 1 is implicated in tumor growth and survival. The compound's ability to selectively inhibit Janus kinase 1 makes it a promising candidate for targeted therapies .

Interaction studies have shown that Jak-IN-20 forms significant hydrogen bonds with key residues in the ATP-binding site of Janus kinase 1. These interactions are crucial for its binding affinity and inhibitory potency. Computational docking studies have revealed that Jak-IN-20 exhibits favorable binding energy scores, indicating strong interactions with the target protein .

Furthermore, studies involving mutagenesis of specific amino acids within the active site have provided insights into how structural changes can affect binding affinity and selectivity, guiding future modifications to enhance efficacy .

Jak-IN-20 shares structural similarities with other selective Janus kinase inhibitors but stands out due to its unique binding profile and selectivity for Janus kinase 1. Here are some similar compounds:

Compound NameTarget KinaseSelectivityKey Features
TofacitinibJanus kinase 1/2ModerateFirst-in-class oral JAK inhibitor
RuxolitinibJanus kinase 1/2ModerateApproved for myelofibrosis
BaricitinibJanus kinase 1/2ModerateUsed for rheumatoid arthritis

Uniqueness of Jak-IN-20:

  • Higher selectivity: Unlike Tofacitinib and Ruxolitinib, Jak-IN-20 shows a more pronounced preference for Janus kinase 1.
  • Structural innovation: The specific arrangement of functional groups in Jak-IN-20 enhances its binding affinity compared to other inhibitors.

JAK Family Isoforms: Structural and Functional Diversification

The Janus kinase family comprises four distinct isoforms: JAK1, JAK2, JAK3, and TYK2, each characterized by unique structural features and functional specializations that enable precise cytokine signaling regulation [1] [2]. These non-receptor tyrosine kinases share a conserved seven-domain architecture, designated as JAK homology domains JH1 through JH7, arranged from the carboxyl to amino terminus [2] [3].

Structural Organization and Domain Functions

Each JAK isoform contains four functionally distinct structural domains that collectively orchestrate receptor binding and kinase activation [4] [5]. The amino-terminal region encompasses the FERM domain (JH6-JH7), which adopts a characteristic trilobed architecture consisting of F1, F2, and F3 subdomains [4] [6]. This domain mediates critical interactions with cytokine receptor intracellular domains and plays essential roles in membrane localization and receptor association [4] [7].

Adjacent to the FERM domain, the SH2 domain (JH3-JH4) functions as an atypical Src homology 2 domain that lacks classical phosphotyrosine binding capability but maintains crucial roles in receptor interaction and structural scaffolding [4] [6]. The FERM and SH2 domains form an integrated structural module through extensive interdomain contacts mediated by connecting linker segments [4].

The carboxyl-terminal region contains the tandem pseudokinase domain (JH2) and catalytic kinase domain (JH1) [5] [8]. The pseudokinase domain, despite lacking traditional catalytic activity, serves as a critical regulatory element that maintains kinase inactivity in the absence of cytokine stimulation [5] [8]. The catalytic domain (JH1) contains the ATP-binding site and phosphotransferase activity essential for substrate phosphorylation [5].

Functional Specialization Among JAK Isoforms

JAK1 demonstrates broad association with multiple cytokine receptor families, including type I and type II interferon receptors, gp130 family receptors, and common gamma chain cytokine receptors [9]. This isoform plays essential roles in interferon signaling, pairing with TYK2 for type I interferon responses and with JAK2 for type II interferon responses [9].

JAK2 exhibits prominent roles in hematopoietic cytokine signaling, particularly through erythropoietin, thrombopoietin, and growth hormone receptors [9]. The importance of JAK2 in hematopoiesis is exemplified by the V617F mutation in its pseudokinase domain, which occurs in the majority of myeloproliferative neoplasm patients [9].

JAK3 displays restricted expression patterns, primarily within hematopoietic cells, and exclusively associates with the common gamma chain of cytokine receptors [9]. This specialization makes JAK3 essential for T cell and natural killer cell development and function [9].

TYK2 demonstrates unique structural features, including a histidine residue replacing the conserved arginine in the phosphate-coordinating position of the SH2 domain [6]. TYK2 primarily functions in type I interferon signaling and certain interleukin pathways [9].

STAT Protein Dynamics in Signal Transduction

The Signal Transducer and Activator of Transcription protein family comprises seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6 [10] [11]. These transcription factors serve as direct substrates for activated JAK kinases and mediate rapid signal transmission from cytokine receptors to nuclear gene expression programs [11] [12].

STAT Protein Structure and Functional Domains

All STAT proteins share a conserved modular architecture consisting of an amino-terminal domain, followed by a coiled-coil domain, DNA-binding domain, linker region, SH2 domain, and carboxyl-terminal transactivation domain [10] [11]. The amino-terminal domain and SH2 domain both contribute to homo- and heterodimerization processes, while the coiled-coil domain functions partially as a nuclear localization signal [10].

The SH2 domain mediates critical interactions with phosphotyrosine residues on activated cytokine receptors, enabling STAT recruitment to receptor complexes [11]. Following JAK-mediated phosphorylation, STAT proteins undergo conformational changes that promote SH2-mediated dimerization and subsequent nuclear translocation [11].

Mechanisms of STAT Activation and Nuclear Retention

Contrary to earlier models proposing cytokine-induced STAT translocation, recent evidence demonstrates that unphosphorylated STAT proteins continuously shuttle between cytoplasm and nucleus [11]. The critical regulatory event involves nuclear retention of phosphorylated STAT dimers rather than translocation per se [11]. Nuclear phosphatases ultimately dephosphorylate STAT proteins, enabling their cytoplasmic export and signal termination [11].

STAT proteins can bind DNA as both dimers and tetramers, with amino-terminal domain interactions facilitating tetramer formation on tandem gamma-activated sequence elements [11]. This higher-order complex formation enhances transcriptional activation and enables cooperative DNA binding to complex promoter elements [11].

Transcriptional Regulation and Target Gene Activation

Upon nuclear entry, activated STAT dimers bind to specific DNA recognition motifs called gamma-activated sites in target gene promoters [11]. The consensus recognition sequence follows the pattern TTCNNNGAA, though variations exist for different STAT family members [11]. Transcriptional activation requires recruitment of histone acetyltransferase coactivators, including CBP/p300, which mediate chromatin remodeling necessary for gene expression [11].

STAT proteins also undergo extensive post-translational modifications beyond tyrosine phosphorylation, including serine phosphorylation, acetylation, methylation, and sumoylation [12]. These modifications fine-tune transcriptional activity and target gene selectivity, contributing to the complexity of cytokine-induced gene expression programs [12].

Alternative STAT Isoforms and Functional Diversity

Each STAT gene produces multiple protein isoforms through alternative splicing, generating both full-length (STATα) and truncated (STATβ) variants [11]. The β isoforms lack carboxyl-terminal transactivation domains but retain DNA-binding capability, creating natural dominant-negative regulators of STAT signaling [11]. However, physiological studies demonstrate that β isoforms have distinct, non-overlapping functions rather than simple inhibitory roles [11].

Jak-IN-20's Mechanistic Role in Pathway Modulation

JAK-IN-20 represents a class of ATP-competitive inhibitors that target the catalytic JH1 domain of JAK kinases, thereby disrupting the fundamental mechanism of cytokine signal transduction [13] [14]. Like other JAK inhibitors, JAK-IN-20 functions as a reversible, competitive inhibitor that occupies the ATP-binding pocket within the kinase active site [13] [14].

Molecular Mechanism of JAK Inhibition

JAK-IN-20 operates through competitive inhibition of ATP binding to the JH1 domain, preventing the phosphotransferase activity essential for JAK activation and substrate phosphorylation [13] [14]. The ATP-binding site represents a highly conserved structural feature across all JAK family members, creating both opportunities and challenges for selective inhibition [13] [14].

The inhibitor binding involves multiple molecular interactions within the kinase active site, including hydrogen bonding with hinge region residues and hydrophobic contacts with the adenine-binding pocket [15] [16]. Critical residues for inhibitor binding include conserved elements of the glycine-rich P-loop, catalytic loop, and activation loop [15] [16].

Selectivity Profiles and Binding Affinity

The development of JAK-selective inhibitors faces significant challenges due to the high structural similarity of ATP-binding sites across JAK family members [13] [14]. However, subtle differences in residue composition and pocket geometry can be exploited to achieve relative selectivity [13] [14]. The binding affinity and selectivity profile of JAK-IN-20 would depend on its specific chemical structure and the nature of its interactions with individual JAK isoforms.

Selectivity profiles are typically assessed through enzymatic assays measuring half-maximal inhibitory concentrations (IC50) against purified JAK proteins [13] [14]. Cellular assays using cytokine-stimulated cells provide additional insights into functional selectivity by measuring inhibition of STAT phosphorylation in response to specific cytokine treatments [13] [17].

Impact on STAT Phosphorylation and Downstream Signaling

JAK-IN-20 inhibition of JAK kinase activity directly prevents the phosphorylation of STAT proteins recruited to cytokine receptor complexes [18] [19]. This blockade interrupts the formation of activated STAT dimers and prevents their nuclear translocation and DNA binding [18] [19]. Consequently, cytokine-induced gene expression programs are suppressed, leading to reduced production of inflammatory mediators and immune effector molecules [18] [19].

The duration and extent of STAT phosphorylation inhibition depends on the binding kinetics and residence time of JAK-IN-20 at the kinase active site [20]. Compounds with extended residence times may provide more sustained inhibition of cytokine signaling, potentially improving therapeutic efficacy [20].

Regulation of Pseudokinase Domain Function

Recent studies have revealed that JAK pseudokinase domains possess weak but measurable kinase activity and can autophosphorylate regulatory serine and tyrosine residues [8] [21]. These phosphorylation events maintain JAK kinases in an inactive state, and their disruption by oncogenic mutations leads to constitutive kinase activation [8] [21]. While JAK-IN-20 primarily targets the catalytic JH1 domain, its effects on pseudokinase function and regulatory phosphorylation represent important considerations for understanding its complete mechanism of action [8].

Therapeutic Implications and Clinical Relevance

The mechanistic understanding of JAK-IN-20 action provides insights into its potential therapeutic applications in inflammatory and autoimmune diseases [18]. By blocking JAK-mediated cytokine signaling, JAK-IN-20 can suppress pathological immune responses while preserving essential physiological functions [18]. The selectivity profile of JAK-IN-20 for specific JAK isoforms would determine its therapeutic index and potential adverse effects [13] [14].

XLogP3

3.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

515.24450139 g/mol

Monoisotopic Mass

515.24450139 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-10-2024

Explore Compound Types